![molecular formula C19H17N3O3 B2557604 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide CAS No. 898435-78-4](/img/structure/B2557604.png)
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide
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Description
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Biological Activity
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a unique pyrroloquinoline core coupled with an oxalamide functional group. The molecular formula is C19H18N4O3, with a molecular weight of 350.4 g/mol. Its structure includes:
- Pyrroloquinoline moiety : Known for various biological activities.
- Oxalamide group : May enhance reactivity and solubility.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. Notably, pyrroloquinoline derivatives have shown:
- Antiplasmodial activity : Moderate potency against Plasmodium falciparum.
- Antifungal properties : Activity against strains such as Rhodotorula bogoriensis and Aspergillus flavus.
These findings indicate that this compound may possess similar therapeutic potential.
Target of Action
Compounds structurally related to N1-(4-oxo...) have been found to interact with various biological targets:
- Kinases : Inhibition of kinase activity has been observed in related derivatives.
Mode of Action
The compound may influence several biochemical pathways related to:
- Inflammation
- Tumor growth
- Microbial infections
These pathways are critical in understanding the therapeutic applications of the compound.
Pharmacokinetics
The compound is solid at room temperature, suggesting good stability. Its pharmacokinetic profile remains to be fully elucidated but is expected to be favorable based on structural analogs.
In Vitro Studies
Recent studies have indicated that derivatives of similar compounds can inhibit coagulation factors such as Xa and XIa. For instance:
Compound | Inhibition Activity | IC50 (μM) |
---|---|---|
Compound A | Factor Xa | 3.68 |
Compound B | Factor XIa | 2.00 |
These results highlight the potential of N1-(4-oxo...) as an anticoagulant agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N1-(4-oxo...) with various targets. A virtual library created for this purpose included 543 new hybrid molecules based on pyrroloquinoline derivatives. The best candidates showed promising inhibitory activity against coagulation factors.
Properties
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-16-7-6-12-10-15(11-13-8-9-22(16)17(12)13)21-19(25)18(24)20-14-4-2-1-3-5-14/h1-5,10-11H,6-9H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWFZLCDVWWUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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